3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde
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Overview
Description
3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde is a chemical compound with the molecular formula C10H7BrOS and a molecular weight of 255.13 g/mol It is a derivative of benzo[b]thiophene, which is a heterocyclic compound containing a sulfur atom in its five-membered ring structure
Preparation Methods
The synthesis of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde can be achieved through several methods. One common approach involves the bromination of 5-methylbenzo[b]thiophene-2-carbaldehyde using bromine or a brominating agent under controlled conditions . Another method includes the use of aryne intermediates and alkynyl sulfides, which allows for the formation of benzo[b]thiophene derivatives in a one-step reaction . Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
Scientific Research Applications
3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential anticancer, anti-inflammatory, and antimicrobial agents.
Material Science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Chemical Biology: It is employed in the study of molecular interactions and pathways, particularly those involving sulfur-containing heterocycles.
Mechanism of Action
The mechanism of action of 3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine atom and the thiophene ring contribute to the compound’s reactivity and ability to participate in various chemical reactions .
Comparison with Similar Compounds
3-Bromo-5-methylbenzo[b]thiophene-2-carbaldehyde can be compared with other benzo[b]thiophene derivatives, such as:
3-Methylbenzo[b]thiophene-2-carboxaldehyde: Similar in structure but lacks the bromine atom, which affects its reactivity and applications.
Benzo[b]thiophene-2-carboxaldehyde: Lacks both the bromine and methyl groups, resulting in different chemical properties and uses.
The presence of the bromine atom in this compound makes it unique and enhances its potential for further functionalization and application in various fields .
Properties
Molecular Formula |
C10H7BrOS |
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Molecular Weight |
255.13 g/mol |
IUPAC Name |
3-bromo-5-methyl-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrOS/c1-6-2-3-8-7(4-6)10(11)9(5-12)13-8/h2-5H,1H3 |
InChI Key |
BUMGRLYUTRBJIW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=C2Br)C=O |
Origin of Product |
United States |
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